8-methyl-3-(2-oxiranylmethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole
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Overview
Description
8-methyl-3-(2-oxiranylmethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is a complex organic compound belonging to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability
Preparation Methods
The synthesis of 8-methyl-3-(2-oxiranylmethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole involves multiple steps. One common synthetic route includes the formation of the carbazole core, followed by functionalization at specific positions to introduce the desired substituents. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the carbon-carbon bonds . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using continuous flow reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
8-methyl-3-(2-oxiranylmethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.
Scientific Research Applications
8-methyl-3-(2-oxiranylmethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole has several scientific research applications:
Organic Electronics: It is used as a host material in organic light-emitting diodes (OLEDs) due to its high triplet energy and good thermal stability.
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, given its ability to interact with DNA and inhibit tumor growth.
Mechanism of Action
The mechanism of action of 8-methyl-3-(2-oxiranylmethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets. In medicinal applications, it can intercalate into DNA, disrupting the replication process and leading to cell death . In organic electronics, the compound’s high triplet energy facilitates efficient energy transfer processes, enhancing the performance of OLEDs .
Comparison with Similar Compounds
Similar compounds to 8-methyl-3-(2-oxiranylmethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole include:
Indolo[2,3-a]carbazoles: These compounds have a similar core structure but differ in the position of the indole ring fusion, leading to variations in their electronic properties and biological activities.
Indolo[3,2,1-jk]carbazole derivatives: These derivatives, such as 2-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[3,2,1-jk]carbazole, exhibit high triplet energy and are used in OLED applications.
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
12-methyl-4-(oxiran-2-ylmethyl)-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
InChI |
InChI=1S/C18H22N2O/c1-12-5-6-16-15(9-12)14-3-2-4-17-18(14)20(16)8-7-19(17)10-13-11-21-13/h5-6,9,13,17H,2-4,7-8,10-11H2,1H3 |
InChI Key |
WIUBJMWOUHCZPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)CC5CO5 |
Origin of Product |
United States |
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